5-Amino-4-chloro-2-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-chloro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMXRWYXILWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149145 | |
| Record name | 5-Amino-4-chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110102-86-8 | |
| Record name | 5-Amino-4-chloro-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110102-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4-chloro-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110102868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-4-chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-4-CHLORO-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NX60Y89QX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 5-Amino-4-chloro-2-methylphenol
The synthesis of this compound can be approached through several established chemical transformation strategies. These routes often involve the modification of precursor molecules through a series of well-understood reactions.
Direct Amination Approaches
Direct amination of a pre-functionalized phenol (B47542) derivative to introduce the amino group at the C5 position is a theoretically attractive route. However, the direct nucleophilic aromatic substitution of a hydrogen or a leaving group with an amino source on a phenol ring can be challenging due to the electron-rich nature of the ring. Such reactions often require harsh conditions or specialized catalysts. Commercial production of some dimethylanilines involves the amination of substituted phenols using catalysts like aluminum oxide, often in the presence of a hydrogen transfer catalyst and a cyclohexanone (B45756) co-catalyst. rsc.org While specific examples for the direct amination of a suitable precursor to this compound are not extensively documented in publicly available literature, this approach remains a potential, albeit challenging, synthetic strategy.
Halogen Exchange Strategies
Halogen exchange reactions, where one halogen is replaced by another, are generally not a primary route for the synthesis of this compound, as the core structure already contains the desired chlorine atom. It is more common to introduce the chlorine atom through electrophilic chlorination of a suitable precursor.
Functional Group Transformation Techniques
The most practical and widely reported approaches for the synthesis of this compound rely on functional group transformations of readily available starting materials. A common and effective strategy involves the nitration of a cresol (B1669610) derivative followed by the reduction of the nitro group to an amine.
A key intermediate in this process is 4-chloro-2-methyl-5-nitrophenol (B2449075) . A patented method for the synthesis of this intermediate starts from 4-chloro-2-methylphenol (B52076). To ensure the regioselective nitration at the C5 position and to prevent unwanted side reactions, the hydroxyl group is first protected using a sulfonyl group, such as a methanesulfonyl or benzenesulfonyl group. The resulting sulfonate ester is then nitrated using a mixture of sulfuric and nitric acid. The final step involves the removal of the sulfonyl protecting group by acidic or alkaline hydrolysis to yield 4-chloro-2-methyl-5-nitrophenol in good yield. prepchem.comgoogle.com
The subsequent reduction of the nitro group in 4-chloro-2-methyl-5-nitrophenol to the desired amino group can be achieved using various established methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas is a common and efficient method for this transformation. researchgate.netrsc.org The reduction of nitrophenols to aminophenols is a well-studied reaction with various catalyst systems available. nih.govnih.govacs.orgrsc.orgmdpi.commdpi.com
An alternative functional group transformation approach could involve the chlorination of 5-amino-2-methylphenol (B1213058) . The synthesis of 5-amino-2-methylphenol (also known as 5-amino-o-cresol) can be achieved through methods such as the reduction of 2-methyl-5-nitrophenol. chemicalbook.com Once 5-amino-2-methylphenol is obtained, regioselective chlorination at the C4 position would be required. The directing effects of the amino and hydroxyl groups would need to be carefully considered to achieve the desired isomer. apolloscientific.co.ukrsc.org
Below is a table summarizing a potential synthetic route via functional group transformation:
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Findings | Reference(s) |
| 1 | 4-chloro-2-methylphenol | 1. Benzenesulfonyl chloride, aq. NaOH2. H₂SO₄, HNO₃3. aq. NaOH, reflux | 4-chloro-2-methyl-5-nitrophenol | Protection of the hydroxyl group allows for regioselective nitration. Good yields are reported for this multi-step process. | prepchem.comgoogle.com |
| 2 | 4-chloro-2-methyl-5-nitrophenol | H₂, Pd/C or other suitable catalyst | This compound | Catalytic hydrogenation is a standard and effective method for the reduction of the nitro group to an amine. | researchgate.netrsc.org |
Novel Synthetic Approaches and Catalyst Development
Recent research in chemical synthesis has focused on the development of more sustainable, efficient, and selective methods. While specific novel approaches for this compound are not widely published, general trends in organic synthesis can be considered.
Eco-Friendly and Sustainable Synthesis
The development of green and sustainable synthetic methods is a major goal in modern chemistry. For the synthesis of aminophenols, this includes the use of environmentally benign solvents, renewable starting materials, and catalysts that can be easily recovered and reused. For instance, the catalytic transfer hydrogenation of nitro compounds, using hydrogen donors like formic acid, can be an alternative to using high-pressure hydrogen gas. rsc.org The use of water as a solvent in these reactions is also highly desirable.
An emerging area is the electrochemical synthesis of chlorinated aromatic compounds, which can reduce the need for hazardous chlorinating agents. rsc.org Such a method could potentially be adapted for the chlorination step in the synthesis of this compound.
Chemo- and Regioselective Synthesis
Achieving high chemo- and regioselectivity is crucial for efficient synthesis, as it minimizes the formation of unwanted byproducts and simplifies purification. In the context of synthesizing this compound, this is particularly relevant for the nitration and chlorination steps.
The development of new catalysts and directing groups for the regioselective functionalization of aromatic rings is an active area of research. researchgate.netresearchgate.netnih.gov For example, transition metal-catalyzed C-H activation is a powerful tool for the direct and selective introduction of functional groups onto an aromatic ring, which could potentially streamline the synthesis of substituted phenols. While specific applications to this compound are yet to be reported, these advanced methods hold promise for future synthetic strategies.
The following table outlines some general research findings relevant to the synthesis of the target compound's precursors and related structures:
| Reaction Type | Substrate/Product Type | Catalyst/Reagent System | Key Findings | Reference(s) |
| Nitration | 4-chloro-2-methylphenyl benzenesulfonate | H₂SO₄, HNO₃ | Protection-nitration-deprotection strategy allows for isomerically pure product. | prepchem.comgoogle.com |
| Nitro Reduction | 4-nitrophenol | Copper(II) complexes with Schiff base ligands | Efficient catalytic reduction in the presence of sodium borohydride. | nih.gov |
| Nitro Reduction | Nitrobenzene | Pt/C and SO₄²⁻/ZrO₂ | Transfer hydrogenation using formic acid as a hydrogen source for p-aminophenol synthesis. | rsc.org |
| Chlorination | Aminophenol derivatives | Electrochemical (quasi-divided cell) | Catalyst-free chlorination using dichloromethane (B109758) as both solvent and chlorine source. | rsc.org |
Asymmetric Synthesis Considerations
The structure of this compound itself is achiral and therefore does not have enantiomers. However, the principles of asymmetric synthesis become highly relevant when considering the synthesis of chiral derivatives from this precursor. The strategic placement of the existing functional groups can influence the stereochemical outcome of reactions at a prochiral center introduced through derivatization.
For instance, if the amino or phenolic hydroxyl group were to be modified with a substituent containing a prochiral center, the inherent steric and electronic properties of the this compound scaffold could be exploited to direct the approach of a chiral catalyst or reagent. While specific studies on the asymmetric synthesis of derivatives of this particular compound are not prevalent in the literature, general principles of asymmetric catalysis can be applied. Chiral catalysts, such as those based on transition metals with chiral ligands, could be employed to achieve enantioselective transformations on derivatives of this compound.
Derivatization and Structural Modification of this compound
The functional groups of this compound—the hydroxyl, amino, and chloro groups—offer multiple avenues for structural modification. These derivatizations can be used to alter the molecule's physical, chemical, and biological properties.
The phenolic hydroxyl group is a prime site for derivatization. Common reactions include etherification and esterification, which can be used to introduce a wide array of functional groups.
Etherification: The Williamson ether synthesis is a classic method that could be applied. In this reaction, the phenoxide ion, formed by treating this compound with a base like sodium hydroxide, acts as a nucleophile and attacks an alkyl halide to form an ether. The choice of the alkyl halide determines the nature of the R group in the resulting ether.
Esterification: Phenolic esters can be readily prepared by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. This reaction attaches an acyl group to the phenolic oxygen.
These reactions are summarized in the table below:
| Reaction Type | Reagents | Product Class |
| Etherification | Alkyl halide (R-X), Base (e.g., NaOH) | Phenolic Ether |
| Esterification | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base | Phenolic Ester |
The amino group is another versatile handle for derivatization. Its nucleophilic character allows for a variety of transformations, with acylation being a prominent example.
Acylation: The reaction of the amino group with an acyl chloride or anhydride leads to the formation of a stable amide linkage. This is a common strategy to protect the amino group during subsequent reactions or to introduce specific functionalities. The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
The chlorine atom on the aromatic ring can be a site for further modification, although its reactivity is influenced by the other substituents.
Nucleophilic Aromatic Substitution (SNAr): The electron-donating nature of the amino and hydroxyl groups generally deactivates the ring towards SNAr. However, under forcing conditions with strong nucleophiles, the chlorine atom could potentially be displaced.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, provide powerful tools for forming new carbon-carbon or carbon-heteroatom bonds at the position of the halogen. These reactions typically involve a palladium or copper catalyst and can be used to introduce a wide variety of substituents.
The amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are versatile intermediates and have been a subject of significant research interest in coordination chemistry and materials science.
The formation of a Schiff base from this compound and a generic aldehyde (R-CHO) is illustrated below:
| Reactant 1 | Reactant 2 | Product Class |
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base (Imine) |
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of the synthetic transformations of this compound.
Electrophilic Aromatic Substitution: The synthesis of the parent compound likely involves electrophilic aromatic substitution reactions. The directing effects of the hydroxyl, amino (or its precursor, a nitro group), and methyl groups play a critical role in determining the regioselectivity of the halogenation and other substitution steps. The interplay of these directing effects is a key aspect of mechanistic studies in this area.
Nucleophilic Reactions: For the derivatization reactions, the mechanisms are well-established. For instance, the acylation of the amine proceeds via a nucleophilic addition-elimination pathway at the carbonyl carbon of the acylating agent. The mechanism of Schiff base formation involves a tetrahedral intermediate, which then eliminates a molecule of water.
Theoretical and Computational Chemistry Studies
In Silico Screening and Drug-Likeness Evaluation
In silico methods are instrumental in the early stages of drug discovery for evaluating the "drug-likeness" of a compound. These evaluations are based on a set of rules derived from the physicochemical properties of known orally bioavailable drugs. These rules help to predict whether a compound is likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. The most well-known of these is Lipinski's Rule of Five, but other rules such as those proposed by Ghose, Veber, Egan, and Muegge provide additional or alternative criteria.
The drug-likeness of 5-Amino-4-chloro-2-methylphenol has been evaluated based on its computed molecular properties.
Table 2: In Silico Drug-Likeness Evaluation of this compound
| Rule | Parameter | Value for this compound | Rule Criteria | Compliance |
| Lipinski's Rule of Five | Molecular Weight | 157.60 g/mol | < 500 | Yes |
| LogP (octanol-water partition coefficient) | ~2.1 | ≤ 5 | Yes | |
| Hydrogen Bond Donors (N-H, O-H) | 3 | ≤ 5 | Yes | |
| Hydrogen Bond Acceptors (N, O) | 2 | ≤ 10 | Yes | |
| Ghose Filter | Molecular Weight | 157.60 g/mol | 160 to 480 | Yes |
| LogP | ~2.1 | -0.4 to 5.6 | Yes | |
| Molar Refractivity | ~42 | 40 to 130 | Yes | |
| Atom Count | 11 | 20 to 70 | No | |
| Veber's Rule | Rotatable Bonds | 0 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 46.19 Ų | ≤ 140 Ų | Yes | |
| Egan's Rule | LogP | ~2.1 | < 5.88 | Yes |
| TPSA | 46.19 Ų | < 132 Ų | Yes | |
| Muegge's Rule | Molecular Weight | 157.60 g/mol | 200 to 600 | No |
| LogP | ~2.1 | -2.0 to 5.0 | Yes | |
| TPSA | 46.19 Ų | ≤ 150 Ų | Yes | |
| Number of Rings | 1 | > 0 | Yes | |
| Number of Carbons | 7 | > 4 | Yes | |
| Number of Heteroatoms | 3 | > 1 | Yes | |
| Rotatable Bonds | 0 | < 15 | Yes | |
| H-Bond Acceptors | 2 | < 10 | Yes | |
| H-Bond Donors | 3 | < 5 | Yes |
Note: The LogP value is an estimation based on computational models.
The analysis indicates that this compound generally exhibits favorable drug-like properties, complying with Lipinski's, Veber's, and Egan's rules. It shows partial compliance with the Ghose and Muegge filters, primarily due to its relatively small size (low atom count and molecular weight).
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict the interaction between a ligand (a small molecule) and a target macromolecule, such as a protein or DNA. This information can provide insights into the molecule's potential biological activity, such as enzyme inhibition or DNA interaction.
A comprehensive search of the scientific literature did not yield any specific molecular docking studies that have been performed for this compound. While docking studies exist for structurally related chlorophenols and other substituted phenols, the strict adherence to reporting on the specified compound means that no detailed findings can be presented here.
Future research involving molecular docking simulations could explore the potential of this compound to interact with various biological targets. For instance, docking studies could be performed to investigate its potential as an inhibitor of specific enzymes by predicting its binding affinity and interaction modes within the enzyme's active site. Similarly, its potential to interact with DNA could be assessed by simulating its binding to the major or minor grooves of a DNA double helix. Such studies would provide valuable theoretical insights into the potential bioactivity and mechanisms of action of this compound.
Biological Activities and Pharmacological Investigations
In Vitro Assessment of Biological Activity
Antimicrobial Efficacy (e.g., against Gram-positive and Gram-negative bacteria, fungi)
There are no available research articles or data that have specifically investigated the antimicrobial efficacy of 5-Amino-4-chloro-2-methylphenol against Gram-positive and Gram-negative bacteria or fungi.
Anticancer Potential and Cytotoxicity Studies (e.g., inhibition of proliferation, induction of apoptosis in specific cancer cell lines)
No published studies were found that assess the anticancer potential or cytotoxic effects of this compound on any cancer cell lines.
Antidiabetic Activities (e.g., α-amylase and α-glucosidase inhibitory activities)
There is no available data or research on the potential antidiabetic activities of this compound, including its ability to inhibit enzymes such as α-amylase and α-glucosidase.
Mechanisms of Biological Action
Molecular Target Identification and Validation (e.g., interaction with enzymes and proteins, receptor binding affinity)
Consistent with the lack of data on its biological activities, there are no studies that identify or validate the molecular targets of this compound. Research into its interaction with specific enzymes, proteins, or its receptor binding affinity has not been published.
Modulation of Cell Signaling Pathways (e.g., cell growth, apoptosis, JNK1 inhibition)
Currently, there is a lack of specific studies in the public domain that investigate the direct effects of this compound on key cell signaling pathways. Research examining its potential to modulate cell growth, induce apoptosis, or inhibit specific kinases such as JNK1 has not been identified in the available scientific literature.
DNA Interaction Studies (e.g., binding affinity, hyperchromism, hypochromic effect, bathochromic shift)
Structure-Activity Relationships in Biological Systems
Detailed structure-activity relationship (SAR) studies for this compound are not extensively documented. SAR studies require the synthesis and biological testing of a series of related compounds to determine which chemical features are critical for their biological effects. While the broader field of medicinal chemistry has explored the impact of chloro and amino substitutions on the biological activity of phenolic compounds, a specific SAR analysis for this compound is not present in the reviewed literature.
Preclinical Pharmacological Investigations
Synergistic Effects with Existing Therapeutic Agents (e.g., with oxacillin)
No direct evidence from scientific studies demonstrates a synergistic effect between this compound and the antibiotic oxacillin (B1211168). However, research on a structurally related compound, 4-Chloro-2-Isopropyl-5-Methylphenol (chlorothymol), has shown significant synergistic activity with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.govjmb.or.kr In these studies, chlorothymol (B1668835) in combination with oxacillin resulted in a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit MRSA growth. nih.govjmb.or.kr This synergy suggests that some chlorinated phenols may have the potential to enhance the efficacy of existing antibiotics. It is important to reiterate that this finding is for a different, albeit structurally similar, compound and cannot be assumed for this compound without dedicated research.
Table of Findings for a Structurally Related Compound: 4-Chloro-2-Isopropyl-5-Methylphenol with Oxacillin
| Parameter | Observation | Source |
| Synergistic Effect | Demonstrated significant synergy with oxacillin against MRSA. | nih.govjmb.or.kr |
| Mechanism Insight | May involve disruption of the bacterial cell membrane, enhancing the activity of oxacillin. | nih.govjmb.or.kr |
Toxicological and Ecotoxicological Research
In Vitro and In Vivo Toxicological Assessments
Toxicological assessments of 5-Amino-4-chloro-2-methylphenol have explored its potential for genetic damage, developmental effects, organ-specific toxicity, irritation, and sensitization, as well as its metabolic fate and ability to penetrate the skin.
The genotoxic potential of this compound has been investigated using a battery of tests to assess for gene mutations and chromosomal damage.
In an Ames test, which evaluates the potential of a chemical to induce mutations in bacteria, this compound was found to be mutagenic when tested with metabolic activation. cir-safety.org However, in a cell gene mutation test at the HGPRT locus in Chinese hamster lung cells (V79), the compound did not lead to an increase in mutations. cir-safety.org Furthermore, an in vivo micronucleus test conducted in mice, which assesses chromosomal damage, yielded negative results. cir-safety.org
Table 1: Summary of Genotoxicity Studies for this compound
| Assay Type | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Gene Mutation | Ames Test | With | Mutagenic cir-safety.org |
| Gene Mutation | HGPRT Assay (V79 cells) | With and Without | Non-mutagenic cir-safety.org |
| Chromosomal Aberration | In Vivo Micronucleus Test (Mice) | N/A | Negative cir-safety.org |
Developmental toxicity studies have been conducted to determine the potential adverse effects on developing offspring. In a study involving pregnant rats administered aqueous this compound HCl by gavage during gestation days 6 to 15, no developmental toxicity was observed in the fetuses. cir-safety.org The only maternal effect noted was a brown discoloration of the urine. cir-safety.org
Based on a 90-day oral toxicity study in rats, a No-Observed-Adverse-Effect-Level (NOAEL) was established. While this study was for subchronic toxicity, it provides an indication of the levels at which no adverse effects were seen.
Table 2: Developmental and Subchronic Toxicity Data
| Study Type | Species | Parameter | Finding |
|---|---|---|---|
| Developmental Toxicity | Rat | Fetal Development | No developmental toxicity observed cir-safety.org |
| 90-Day Oral Subchronic Toxicity | Rat | NOAEL | 180 mg/kg/day cir-safety.org |
Investigations into organ-specific toxicity have been conducted through subchronic oral studies. In a 90-day study where rats were administered this compound HCl by gavage, there were no clinical observations or pathological findings that would indicate systemic toxicity. cir-safety.org Only minor deviations in some biochemical and hematological parameters were noted. cir-safety.org Following excretion, the highest concentration of the compound recovered in organ and tissue samples was a minimal 0.001% in the liver. cir-safety.orgcir-safety.org
For a related but distinct compound, 4-chloro-2-methylphenol (B52076), repeated dose toxicity tests suggested a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 800 mg/kg, which was associated with slight liver toxicity and a decrease in hemoglobin concentration. oecd.org It is important to note that this finding is not for this compound.
The potential for this compound to cause skin and eye irritation, as well as skin sensitization, has been evaluated.
Ocular irritation was observed in animals when exposed to undiluted this compound. nih.govresearchgate.net However, a 5% solution of the compound did not cause ocular irritation. nih.govresearchgate.net In terms of dermal irritation, single exposures of up to 10% and repeated exposures of the skin of animals did not result in any cumulative irritation. nih.govresearchgate.net
In guinea pig maximization tests, a method to assess skin sensitization, this compound, when combined with an oxidizer, was not found to be a sensitizer (B1316253). nih.govresearchgate.net
Table 3: Irritation and Sensitization Study Results
| Study Type | Test Condition | Result |
|---|---|---|
| Ocular Irritation | Undiluted | Irritant nih.govresearchgate.net |
| Ocular Irritation | 5% Solution | Non-irritant nih.govresearchgate.net |
| Dermal Irritation | Up to 10% | Non-irritant nih.govresearchgate.net |
| Skin Sensitization | Guinea Pig Maximization Test (with oxidizer) | Not a sensitizer nih.govresearchgate.net |
The metabolism and skin penetration of this compound are key factors in understanding its systemic availability. Studies have shown that the compound is rapidly excreted, primarily through urine (94%) and to a lesser extent, feces (6%). cir-safety.orgcir-safety.org
Percutaneous penetration of this compound alone was found to be significant. nih.govresearchgate.net However, when combined with an oxidative developer, as it would be in hair dye formulations, skin absorption was extremely low. nih.govresearchgate.net In a dermal absorption study using excised pig skin, the amount of this compound HCl that was systemically available was determined to be 12.47 ± 1.82 µg/cm², which corresponds to 3.90 ± 0.69% of the applied dose. cir-safety.org
Environmental Fate and Impact Studies
Information specifically on the environmental fate and impact of this compound is limited in the reviewed literature. However, data on related chlorophenol compounds can provide some context. Chlorophenols, as a class of compounds, are recognized as environmental pollutants that can be persistent and toxic to aquatic life. nih.gov
For the related compound 4-chloro-2-methylphenol, it is considered to be readily biodegradable and has a low potential for bioaccumulation. oecd.org Despite this, it is classified as very toxic to aquatic organisms. oecd.org The degradation of 4-chloro-2-methylphenol by activated sludge isolates has been studied, indicating that microbial breakdown is possible. nih.gov
Biodegradation Pathways and Kinetics
However, without specific studies on this compound, it is not possible to definitively state its biodegradability status (e.g., readily biodegradable) or its specific degradation pathway.
Table 1: Biodegradation of this compound
| Parameter | Finding |
|---|---|
| Biodegradation Pathway | Data not available |
| Kinetics | Data not available |
| Readily Biodegradable Status | Data not available |
Persistence and Bioaccumulation Potential
There is a lack of specific data on the persistence and bioaccumulation potential of this compound in the environment. For the related compound 4-chloro-2-methylphenol, a low bioaccumulation potential has been suggested, based on a low bioconcentration factor (BCF) in fish (≤ 30) and a log Kow of 3.09. oecd.org Chlorophenols as a class are generally considered to be persistent environmental pollutants. nih.govnih.gov
From a human toxicological perspective, studies on 5-Amino-4-chloro-o-cresol (an alternative name for the compound) indicate that when applied to skin in hair dye formulations, it is rapidly excreted, primarily via urine. cir-safety.org While this suggests low persistence within the human body, it does not directly translate to its persistence in broader environmental compartments like soil or water.
Table 2: Persistence and Bioaccumulation of this compound
| Parameter | Value |
|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | Data not available |
| Bioconcentration Factor (BCF) | Data not available |
| Environmental Persistence | Data not available |
Aquatic and Terrestrial Ecotoxicity
Specific ecotoxicity data for this compound concerning aquatic and terrestrial organisms such as fish, daphnids, algae, and soil organisms were not found in the public scientific literature.
For context, the related compound 4-chloro-2-methylphenol is classified as very toxic to aquatic organisms. oecd.orgcpachem.com Acute toxicity studies for this related substance have established the following values:
Fish (LC50, 96h): 2.3-6.6 mg/L oecd.org
Daphnids (EC50, 48h): 0.29-1.0 mg/L oecd.org
Algae (EC50, 96h): 8.2 mg/L oecd.org
Furthermore, long-term studies on 4-chloro-2-methylphenol found a No-Observed-Effect-Concentration (NOEC) of 0.5 mg/L for fish and 0.55 mg/L for daphnid reproduction. oecd.org Without equivalent studies for this compound, its specific impact on aquatic and terrestrial ecosystems remains undetermined.
Table 3: Ecotoxicity of this compound
| Test Organism | Endpoint | Result |
|---|---|---|
| Fish | LC50 | Data not available |
| Daphnids | EC50 | Data not available |
| Algae | EC50 | Data not available |
| Soil Organisms | Toxicity Data | Data not available |
Environmental Distribution and Exposure Modeling
Information regarding the environmental distribution and exposure modeling for this compound is not available. There are no published studies, such as a Mackay fugacity level 1 calculation, to predict how this specific compound would partition between different environmental compartments (air, water, soil, sediment).
For the related compound 4-chloro-2-methylphenol, environmental concentration predictions have been made for specific scenarios, such as in sewage treatment plants and soil, as part of regulatory assessments. oecd.org However, the addition of the amino group in this compound would alter its physicochemical properties, making it inappropriate to extrapolate these modeling results.
Table 4: Environmental Modeling for this compound
| Model/Parameter | Finding |
|---|---|
| Mackay Fugacity Level 1 Calculation | Data not available |
| Predicted Environmental Concentration (PEC) | Data not available |
| Environmental Distribution Profile | Data not available |
Analytical Methodologies for Detection and Characterization
Spectroscopic Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure of 5-Amino-4-chloro-2-methylphenol by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely available in public literature, the purity of its hydrochloride salt, 5-Amino-4-Chloro-o-Cresol HCl, has been reported to be greater than 97% (w/w) as determined by NMR spectroscopy. lcms.cz
For a structurally related compound, 2-amino-4-chlorophenol (B47367), the following ¹H-NMR and ¹³C-NMR data have been reported in DMSO as the solvent:
¹H-NMR (500 MHz, DMSO): δ 9.25 (s, 1H), 6.61 (m, 1H), 6.61 (m, 1H), 6.38 (m, 1H), 4.80 (s, 2H). rsc.org
¹³C-NMR (500 MHz, DMSO): δ 143.42, 139.00, 123.50, 115.75, 115.66, 113.86. rsc.org
This data for a similar molecule can provide insights into the expected chemical shifts for the protons and carbons in this compound, although the additional methyl group would introduce distinct signals and influence the shifts of the aromatic protons and carbons.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific FT-IR data for this compound is not readily found in peer-reviewed literature. However, based on its structure, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to O-H (hydroxyl), N-H (amino), C-H (methyl and aromatic), C=C (aromatic), and C-Cl (chloro) vibrations.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, it has been noted that the compound exhibits a symmetrical absorption peak below 300 nm, which experiences a sharp decrease in absorbance above this wavelength. lcms.cz This absorption is attributed to the π → π* electronic transitions within the substituted benzene (B151609) ring. The presence of the amino, chloro, and hydroxyl substituents on the aromatic ring influences the energy of these transitions and thus the position of the maximum absorbance (λmax).
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. The purity of its hydrochloride salt has been determined to be greater than 99% by peak area using HPLC. lcms.cz In an analysis of a related compound, 5-Amino-6-Chloro-o-Cresol, HPLC was able to identify this compound as an impurity at a concentration of 2.76%. rsc.orgrsc.org
While specific method parameters for this compound are not detailed in available literature, HPLC methods for similar aminophenol compounds often utilize reversed-phase columns with mobile phases consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
A study on other aminocresols, 4-amino-m-cresol and 5-amino-o-cresol, developed a sensitive isocratic HPLC method using a reversed-phase column and pre-column derivatization with fluorescamine (B152294) for fluorescence detection. nih.gov Such derivatization techniques can be employed to enhance the detection sensitivity for phenolic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is highly valuable for the definitive identification and quantification of compounds in complex mixtures.
For other aminocresols, LC coupled with a diode array detector and a mass spectrometer (LC/DAD/MS) has been used to identify metabolites. sigmaaldrich.com The ionization technique employed was Atmospheric Pressure Ionization (API). sigmaaldrich.com Such a setup would be applicable for the analysis of this compound, providing information on its molecular weight and fragmentation pattern, which is crucial for its unequivocal identification.
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD analysis would provide precise data on its molecular geometry, including bond lengths, bond angles, and torsion angles. This information confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state.
The analysis involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the positions of the atoms in the crystal lattice can be determined. researchgate.net Key outputs from an XRD study include the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom. iucr.org
Furthermore, XRD analysis elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. iucr.orgresearchgate.net In the case of this compound, hydrogen bonds involving the amino (-NH2) and hydroxyl (-OH) groups are expected to play a significant role in its crystal structure, potentially forming chains or more complex networks. iucr.orgresearchgate.net
Table 2: Representative Crystal Data Obtainable from Single-Crystal XRD Analysis
| Parameter | Description | Example Data (for a related compound) |
| Chemical Formula | C7H8ClNO | C15H14ClNO2 |
| Formula Weight | 157.60 g/mol | 276.73 g/mol |
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) | Monoclinic researchgate.net |
| Space Group | The symmetry group of the crystal (e.g., P21/c) | P21/c researchgate.net |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a = 11.524(2) Å, b = 8.733(2) Å, c = 13.649(2) Å, β = 101.44(3)° researchgate.net |
| Volume (V) | Volume of the unit cell (ų) | 1332.0(3) ų researchgate.net |
| Z | Number of molecules per unit cell | 4 researchgate.net |
| Calculated Density | Density of the crystal (Mg/m³) | 1.380 Mg/m³ researchgate.net |
Data presented are for a structurally analogous compound, 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, to illustrate the type of information generated. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For a pure sample of this compound, the experimentally determined elemental composition should closely match the theoretical values calculated from its molecular formula, C7H8ClNO. nih.govchemscene.com
This analysis is typically performed using combustion analysis. A small, precisely weighed sample of the compound is combusted in an excess of oxygen. The resulting combustion gases (CO2, H2O, N2) are collected and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. Chlorine content is determined by other methods, such as titration after combustion. This technique serves as a crucial check for purity and confirms the empirical formula of the synthesized compound. acs.org
Table 3: Elemental Composition of this compound (C7H8ClNO)
| Element | Symbol | Atomic Weight | Theoretical % |
| Carbon | C | 12.011 | 53.35% |
| Hydrogen | H | 1.008 | 5.12% |
| Chlorine | Cl | 35.453 | 22.50% |
| Nitrogen | N | 14.007 | 8.89% |
| Oxygen | O | 15.999 | 10.15% |
| Total | 157.60 g/mol | 100.00% |
Theoretical percentages are calculated based on the molecular formula and atomic weights.
Advanced Hyphenated Techniques for Metabolite Identification
To understand the biotransformation of this compound, advanced hyphenated analytical techniques are indispensable. These methods couple the powerful separation capabilities of chromatography with the detailed structural information provided by mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary tool for metabolite identification in biological fluids like plasma, urine, or cell culture media. nih.govresearchgate.net An LC or UPLC system separates the parent compound from its metabolites. researchgate.net The separated components then enter a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP system). The first mass analyzer selects the precursor ion (the molecular ion of a potential metabolite), which is then fragmented in a collision cell. The second mass analyzer scans the resulting product ions, creating a unique fragmentation pattern or "fingerprint." nih.govsigmaaldrich.com By comparing these patterns to the parent compound and known metabolic pathways (e.g., acetylation, glucuronidation, sulfation, hydroxylation), the structure of the metabolites can be elucidated. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile metabolites or after a derivatization step to increase volatility and thermal stability. thermofisher.comthermofisher.com Derivatization is often required for polar functional groups like phenols and amines. thermofisher.com GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against established libraries for identification. thermofisher.comgcms.cz This technique is highly effective for identifying metabolites resulting from reactions like N-acetylation. researchgate.net
Table 4: Potential Metabolites of this compound and Identification Techniques
| Potential Metabolic Reaction | Metabolite Structure | Analytical Technique |
| N-Acetylation | N-(5-chloro-2-hydroxy-4-methylphenyl)acetamide | LC-MS/MS, GC-MS researchgate.net |
| O-Glucuronidation | 5-amino-4-chloro-2-methylphenyl glucuronide | LC-MS/MS nih.gov |
| O-Sulfation | 5-amino-4-chloro-2-methylphenyl sulfate | LC-MS/MS nih.gov |
| Hydroxylation | Aminochlorohydroxymethylphenol | LC-MS/MS, GC-MS |
Advanced Applications and Material Science Contributions
Role in Advanced Dye and Pigment Chemistry
The specific arrangement of functional groups on the aromatic ring of 5-Amino-4-chloro-2-methylphenol makes it a valuable precursor in the field of dye chemistry, particularly in the formulation of both azo dyes and oxidative hair colorants.
This compound serves as an important coupling component in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis typically involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol (B47542) or another amine.
In this context, this compound functions as the coupling component. Its phenol and amino groups activate the aromatic ring, facilitating the electrophilic attack by the diazonium salt to form a stable azo linkage. The presence of the chloro and methyl groups on the ring modifies the electronic properties and steric hindrance of the molecule, which in turn influences the final color, fastness, and other properties of the resulting dye. Patents related to dye and colorant compositions list this compound among preferred m-aminophenol derivatives used as couplers. google.com
One of the most prominent commercial applications of this compound is as a precursor in permanent, or oxidative, hair dye formulations. nih.govcir-safety.org In these systems, color is not pre-formed but is generated in situ through a chemical reaction within the hair fiber. researchgate.net This process allows for long-lasting color that can withstand multiple washes.
The compound, often referred to by its common name 5-Amino-4-chloro-o-cresol in this context, functions as a "coupler" or secondary intermediate. cir-safety.orgnih.gov Oxidative hair dye products are typically supplied as two separate components that are mixed immediately before application:
One component contains the dye precursors, including couplers like 5-Amino-4-chloro-o-cresol and primary intermediates (developers) such as p-phenylenediamine (B122844) or p-aminophenol.
The second component is a stabilized developer, most commonly a hydrogen peroxide solution. researchgate.net
When mixed and applied to the hair, the small precursor molecules penetrate the hair shaft. The hydrogen peroxide then oxidizes the primary intermediates, which subsequently react with the coupler molecules. researchgate.netnih.gov This oxidative coupling reaction forms large, complex colorant molecules that are trapped within the hair structure, resulting in a permanent color change. researchgate.net The final shade achieved depends on the specific combination and concentration of the couplers and developers used.
Intermediacy in Pharmaceutical Synthesis
The reactive nature of this compound makes it a useful building block for the creation of more complex molecules with potential biological activity.
Research has identified this compound as a reagent in the synthesis of compounds with demonstrated biological effects. It is specifically noted for its use in creating biocidal agents, which are chemical substances capable of destroying, deterring, rendering harmless, or exerting a controlling effect on any harmful organism. Its structural features allow it to be incorporated into larger molecular frameworks, serving as a foundational piece for developing new molecules with targeted activities.
While substituted phenols are crucial intermediates in pharmaceutical manufacturing, it is important to distinguish between structurally similar precursors. A notable example is the synthesis of the muscle relaxant chlorzoxazone (B1668890). Contrary to some assumptions, chlorzoxazone is not synthesized from this compound.
Detailed synthetic routes documented in chemical and pharmaceutical literature, including patents, consistently show that chlorzoxazone (5-chloro-2-benzoxazolinone) is synthesized from 2-amino-4-chlorophenol (B47367) (also known as 4-chloro-2-aminophenol). cymitquimica.comgoogle.com The synthesis typically involves a cyclization reaction of 2-amino-4-chlorophenol with an acylating agent like phosgene (B1210022) or ethyl chloroformate. cymitquimica.comgoogle.com This highlights the critical importance of precise isomeric structure in determining the reactivity and suitability of a chemical intermediate for a specific synthetic target.
Research Applications in Biochemical Assays
Based on available literature, there is limited specific information regarding the direct use of this compound as a primary reagent or substrate in routine biochemical assays. While related phenolic compounds are studied for their effects on enzyme activity, direct applications for this specific molecule are not widely documented. ajol.info For instance, research on the enzymatic degradation of the herbicide mecoprop (B166265) identified the related compound 4-chloro-2-methylphenol (B52076) as a metabolite, which was then quantified using colorimetric assays. asm.org However, this represents an application where a related compound is the subject of the assay rather than a tool for it. Therefore, its role in this area remains a subject for potential future investigation.
Compound Reference Table
| Compound Name | Synonyms |
| This compound | 5-Amino-4-chloro-o-cresol; 4-Chloro-5-amino-2-methylphenol; 2-Methyl-4-chloro-5-aminophenol cymitquimica.com |
| 2-amino-4-chlorophenol | 4-chloro-2-aminophenol; 5-Chloro-2-hydroxyaniline; Chlorzoxazone Related Compound A sigmaaldrich.comusp.org |
| Chlorzoxazone | 5-Chloro-2-benzoxazolinone; 5-Chloro-3H-1,3-benzoxazol-2-one |
| p-phenylenediamine | 1,4-Benzenediamine; PPD |
| Hydrogen Peroxide | Dihydrogen dioxide |
Enzyme Inhibition Studies
The structural motifs present in this compound—a phenolic ring, an amino group, and a chlorine substituent—are common features in various known enzyme inhibitors. These groups can interact with the active sites of enzymes, leading to a modulation of their catalytic activity. Studies on related aminophenol and chlorophenol derivatives offer a basis for understanding the potential inhibitory profile of this compound against enzymes such as tyrosinase and laccase, as well as other enzymes like α-amylase and α-glucosidase.
Research into aminophenol derivatives has demonstrated their potential as enzyme inhibitors. For instance, a study on 4-aminophenol (B1666318) derivatives highlighted their antidiabetic properties through the inhibition of α-amylase and α-glucosidase. mdpi.com One of the synthesized compounds, 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1), which shares a chlorophenol scaffold, exhibited notable inhibitory activity. mdpi.com The study revealed that these compounds could significantly inhibit amylase and glucosidase in a concentration-dependent manner. mdpi.com The compound S-1, in particular, showed the highest percentage of inhibitory activity against α-glucosidase among the tested compounds at a concentration of 500 ppm. mdpi.com
Table 1: α-Glucosidase Inhibition by 4-Aminophenol Derivative S-1
| Concentration (ppm) | % Inhibition |
|---|---|
| 500 | 76.67 |
Data sourced from a study on 4-aminophenol derivatives, where S-1 is 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol. mdpi.com
Furthermore, the inhibition of metalloenzymes like tyrosinase and laccase by phenolic compounds is a well-documented area of research. Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, and laccase, involved in lignin (B12514952) degradation, are often targeted by inhibitors in various industrial and pharmaceutical applications. capes.gov.brnih.govresearchgate.netresearchgate.net The presence of a chlorine atom on the phenolic ring can influence the inhibitory potential. For example, studies on chlorocinnamic acids have shown their ability to inhibit mushroom tyrosinase. nih.gov Specifically, 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid were found to be reversible and uncompetitive inhibitors of diphenolase activity. nih.gov
Table 2: Inhibition of Mushroom Tyrosinase by Chlorocinnamic Acids
| Compound | IC₅₀ (mM) for Diphenolase Activity | Inhibition Constant (Kᵢ) (mM) |
|---|---|---|
| 2-chlorocinnamic acid | 0.765 | 0.348 |
| 2,4-dichlorocinnamic acid | 0.295 | 0.159 |
Data from a study on the inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase. nih.gov
Laccases, which are copper-containing oxidoreductases, can be inhibited by various small molecules, including anions like chloride that can bind to the copper centers and interfere with electron transfer. nih.gov The aminophenol structure itself is a substrate for laccase, suggesting a strong interaction with the enzyme's active site. nih.gov This interaction can also lead to the development of mediated systems for bioremediation or biosensors.
While direct kinetic data for this compound is not available, the existing research on related compounds suggests it could be a candidate for inhibition studies against various enzymes, particularly those with phenolic or amino-binding sites. The combination of the chloro and amino groups on the phenol ring could lead to unique electronic and steric properties that may enhance its inhibitory potential.
Q & A
Basic Research Questions
Q. How can researchers validate the synthetic pathway of 5-Amino-4-chloro-2-methylphenol?
- Methodology : Follow a vanadium-catalyzed oxidative coupling protocol. As described in the synthesis of structurally similar compounds, dissolve the precursor (e.g., 5-Amino-2-methylphenol) in acetonitrile, add a vanadium catalyst (e.g., VO(acac)₂), and oxidize under controlled conditions (e.g., O₂ atmosphere). Monitor reaction progress via TLC (Rf ~0.22 in EtOAc:Hexanes = 1:5) and purify via column chromatography. Confirm the product using H NMR (characteristic peaks: δ 6.97 ppm for aromatic protons, δ 2.12 ppm for methyl groups) and IR spectroscopy (C-Cl stretch at ~750 cm⁻¹) .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) resolves impurities such as 2-Methyl-5-aminophenol (early eluting peak) and dichloro derivatives. Validate purity (>97%) by integrating peak areas and comparing retention times against known standards. Cross-validate with C NMR to confirm absence of unaccounted carbon signals .
Q. How can crystallographic data for this compound be refined?
- Methodology : Employ the SHELXL program for small-molecule refinement. Use intensity data collected from single-crystal X-ray diffraction (e.g., Mo-Kα radiation). Optimize hydrogen atom positions via riding models and refine anisotropic displacement parameters for non-H atoms. Validate the structure using R-factor convergence (<5%) and check for residual electron density peaks in ORTEP-3 to identify potential disorder .
Advanced Research Questions
Q. How to resolve discrepancies in reported solubility data for this compound across solvents?
- Methodology : Conduct systematic solubility studies using a gravimetric approach. Prepare saturated solutions in solvents (e.g., DMSO, ethanol, acetonitrile) at controlled temperatures (25°C, 40°C). Filter undissolved material, evaporate the solvent, and weigh the residue. Cross-validate with UV-Vis spectroscopy by measuring absorbance at λ_max (~280 nm) and applying the Beer-Lambert law. Account for solvent polarity and hydrogen-bonding capacity to explain discrepancies .
Q. What strategies can isolate and characterize minor impurities in this compound batches?
- Methodology : Use preparative HPLC with a phenyl-hexyl stationary phase to isolate impurities. Collect fractions corresponding to secondary peaks (e.g., dichloro derivatives) and characterize via high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC). Compare fragmentation patterns in MS/MS with predicted structures. For isomers (e.g., 5-Amino-6-chloro-o-cresol), employ chiral chromatography or derivatization with Mosher’s acid to resolve enantiomers .
Q. How does steric hindrance from the methyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Experimentally, compare reaction rates with/without the methyl group in Suzuki-Miyaura couplings. Use F NMR (if fluorinated analogs are synthesized) to track electronic effects. Correlate steric parameters (e.g., Tolman cone angle) with yields to quantify hindrance .
Q. How to address conflicting toxicity data for this compound in different regulatory reports?
- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized conditions (e.g., OECD guidelines). Compare results with historical data, adjusting for variables like impurity profiles (e.g., 2.76% this compound in contaminated batches). Use meta-analysis tools to reconcile differences, emphasizing study design and dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
